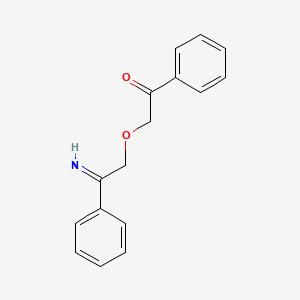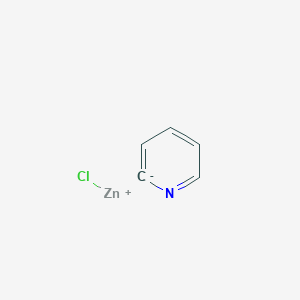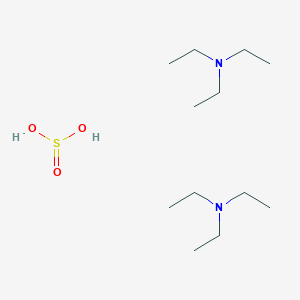
N,N-diethylethanamine;sulfurous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine, also known as triethylamine, is an organic compound with the chemical formula (C2H5)3N. It is a tertiary amine, meaning it has three ethyl groups attached to the nitrogen atom. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid that is often used in its salt forms, such as sulfites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine is typically synthesized through the alkylation of ammonia with ethanol. The reaction proceeds as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to triethylamine.
Industrial Production Methods
In industrial settings, N,N-diethylethanamine is produced by the catalytic hydrogenation of diethylamine. The process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with alkyl halides to form quaternary ammonium salts.
Acid-base reactions: It reacts with acids to form salts, such as triethylammonium chloride.
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Common Reagents and Conditions
Alkyl halides: Used in nucleophilic substitution reactions.
Acids: Used in acid-base reactions to form salts.
Oxidizing agents: Used in oxidation reactions to form amides.
Major Products
Quaternary ammonium salts: Formed from nucleophilic substitution reactions.
Triethylammonium salts: Formed from acid-base reactions.
N,N-diethylacetamide: Formed from oxidation reactions.
Applications De Recherche Scientifique
N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a base in various organic synthesis reactions.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as a stabilizer in certain drug formulations.
Industry: It is used in the production of rubber, resins, and dyes.
Mécanisme D'action
N,N-diethylethanamine exerts its effects primarily through its basicity and nucleophilicity. It can donate a pair of electrons to form bonds with electrophiles, making it a valuable reagent in organic synthesis. Its molecular targets include carbonyl compounds, alkyl halides, and acids, where it participates in nucleophilic substitution and acid-base reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with one ethyl group and one hydrogen atom attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with one methyl group and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-diethylethanamine is unique due to its three ethyl groups, which provide steric hindrance and influence its reactivity. This makes it a more selective nucleophile and base compared to other similar amines.
Propriétés
Numéro CAS |
84658-31-1 |
|---|---|
Formule moléculaire |
C12H32N2O3S |
Poids moléculaire |
284.46 g/mol |
Nom IUPAC |
N,N-diethylethanamine;sulfurous acid |
InChI |
InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |
Clé InChI |
FDCPZJRFIPCMOL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.OS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


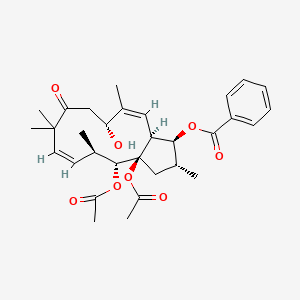
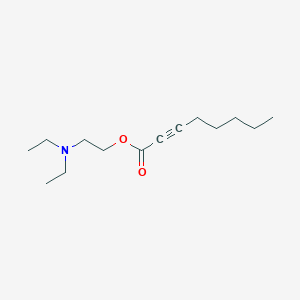
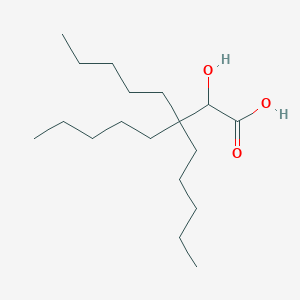
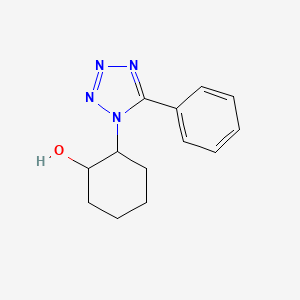
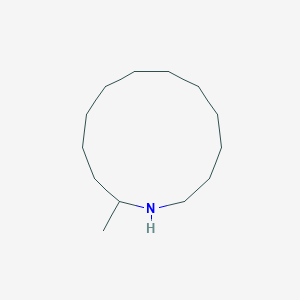
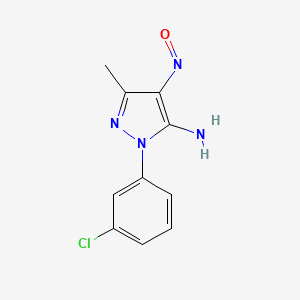
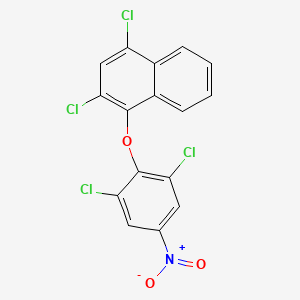
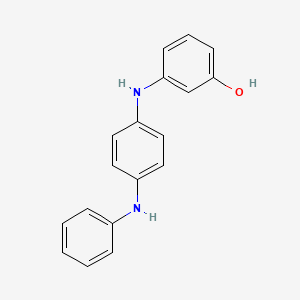


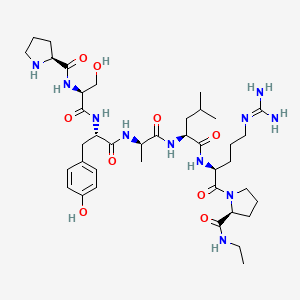
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
